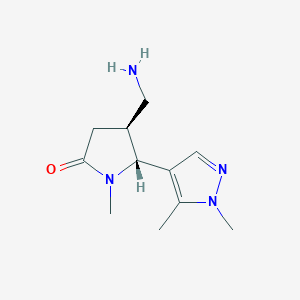![molecular formula C9H22Cl2N2O B1383411 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride CAS No. 1803592-98-4](/img/structure/B1383411.png)
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride
Overview
Description
“1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803592-98-4 . It has a molecular weight of 245.19 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-(2-aminoethyl)piperidin-4-yl)ethan-1-ol dihydrochloride . The InChI code is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H .Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride, such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, have been explored for their synthesis methods, pharmacological properties, and applications (Vardanyan, 2018).
Antimicrobial Activity
- Novel tetrazole substituted piperidine derivatives synthesized from 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride analogs show promising antimicrobial activity, indicating potential as new lead molecules in the medical field (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Antibacterial Applications
- Piperidine derivatives, including those related to 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride, have been synthesized and evaluated for antibacterial activity, showing significant results against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies
- Synthesized compounds related to 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride have been evaluated for cytotoxicity, providing insights for further biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Catalysis in Pharmaceutical Research
- The synthesis of dihydrochloride salts of 2-(aminomethyl)piperidine, starting from lysine, highlights the potential of 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride derivatives in asymmetric catalysis and as building blocks in pharmaceutical research (Deniau, Moraux, O'Hagan, & Slawin, 2008).
Synthesis of New Compounds
- The synthesis of new compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, using 1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride derivatives, demonstrates their versatility in creating novel chemical entities (Mokhtary & Torabi, 2017).
Safety and Hazards
properties
IUPAC Name |
1-[1-(2-aminoethyl)piperidin-4-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPOSPJLPMPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)



![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)



